1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea
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Overview
Description
1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxyphenyl group and a naphthalenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea typically involves the reaction of 4-ethoxyaniline with 2-naphthyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Corresponding quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 8-(4-Ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 4-Methoxyphenyl-1H-indole and 4-Methoxyphenyl-1H-imidazol derivatives
Uniqueness
1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea stands out due to its unique combination of an ethoxyphenyl group and a naphthalenyl group attached to a urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-naphthalen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-18-11-9-16(10-12-18)20-19(22)21-17-8-7-14-5-3-4-6-15(14)13-17/h3-13H,2H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWOJVAABWLUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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